molecular formula C14H15BrN2O3 B15178986 (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide CAS No. 85711-93-9

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B15178986
CAS No.: 85711-93-9
M. Wt: 339.18 g/mol
InChI Key: QYLBEZABIATHBC-NSHDSACASA-N
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Description

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with N,N-dimethyl-5-oxopyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
  • (S)-1-(4-Fluorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
  • (S)-1-(4-Methylbenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

Uniqueness

(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the bromine atom in the 4-bromobenzoyl group. This bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can be leveraged in various applications, making the compound valuable for research and development.

Properties

CAS No.

85711-93-9

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

(2S)-1-(4-bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H15BrN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1

InChI Key

QYLBEZABIATHBC-NSHDSACASA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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